2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H12O4 It is a member of the dioxane family and is characterized by its unique structure, which includes a dioxane ring substituted with dimethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be synthesized through several methods. One common synthetic route involves the reaction of malonic acid derivatives with acetone in the presence of a strong acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the dioxane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity starting materials and precise temperature control are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione involves its reactivity with various molecular targets. The dioxane ring structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:
2,2-Dimethyl-1,3-dioxane-4,6-dione:
5-Phenyl-1,3-dioxane-4,6-dione: This compound lacks the dimethyl substitution, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, often referred to as a derivative of Meldrum's acid, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂O₄, with a molar mass of 220.22 g/mol. The compound features a dioxane structure characterized by two carbonyl groups and a phenyl substituent. It appears as a colorless crystalline solid and is notable for its potential applications in various chemical syntheses and biological studies .
Synthesis
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involving Meldrum's acid and appropriate aldehydes.
- Cyclization Reactions : Utilizing dicarbonyl compounds to form the dioxane ring structure.
These synthetic pathways highlight the compound's accessibility for laboratory research and further exploration in biological contexts .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Recent investigations have explored the compound's anticancer properties. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:
- Cell Cycle Analysis : Treatment with the compound resulted in increased G2/M phase arrest in MDA-MB-436 breast cancer cells.
- Apoptosis Induction : Flow cytometric analysis revealed an increase in early and late apoptotic cells upon treatment with this compound .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors.
- Signal Pathway Modulation : It alters receptor signaling pathways that lead to cellular responses such as apoptosis and growth inhibition .
Study on Anticancer Effects
A study evaluated the effects of this compound on MDA-MB-436 cells:
Treatment | IC50 (µM) | Cell Cycle Phase Arrest | Apoptotic Cells (%) |
---|---|---|---|
Control | - | - | 0.14 |
Compound | 2.57 | G2/M | 0.27 |
This data illustrates the compound's effectiveness in inducing cell cycle arrest and apoptosis compared to control conditions .
Comparison with Similar Compounds
To understand its unique properties better, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methyl-5-phenyldioxane | Dioxane derivative | Lacks additional methyl group on the second carbon |
1,3-Dioxane | Simple dioxane | Does not contain phenyl or carbonyl functionalities |
5-(Phenyl)-1,3-dioxane | Dioxane derivative | Different substitution pattern affecting reactivity |
2,2-Dimethyl-1,3-dioxane | Dioxane derivative | Lacks phenyl group but has similar methyl substitutions |
The presence of both methyl and phenyl groups enhances the reactivity and potential applications of this compound compared to these similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAHNQWHPQAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164996 | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-78-4 | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformation of the dioxanedione ring in 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione?
A1: X-ray diffraction analysis revealed that the dioxanedione ring in this compound adopts a boat conformation. [] This non-planar conformation is also observed in other 5-substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione. []
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